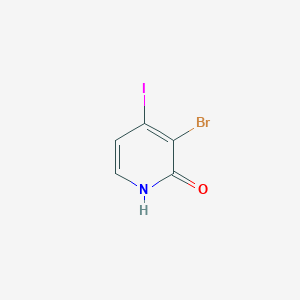
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a compound that features a boronic acid group attached to a thiophene ring, which is further substituted with a 4-methyl-1H-imidazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Imidazole Group: The 4-methyl-1H-imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 4-methylimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
科学的研究の応用
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound in drug discovery.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
作用機序
The mechanism of action of (5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes or receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target protein, leading to therapeutic effects. The thiophene and imidazole rings may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
(5-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both a boronic acid group and a 4-methyl-1H-imidazole group.
Thiophene-2-boronic acid: Lacks the imidazole group, making it less versatile in certain applications.
4-Methyl-1H-imidazole-5-boronic acid: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the boronic acid group with the thiophene and imidazole rings in this compound provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C8H9BN2O2S |
|---|---|
分子量 |
208.05 g/mol |
IUPAC名 |
[5-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChIキー |
HWMVSKPBGUWYSA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)N2C=C(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
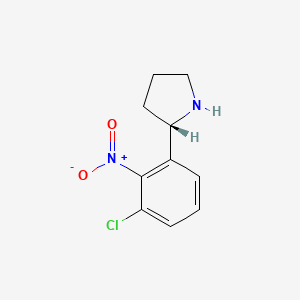
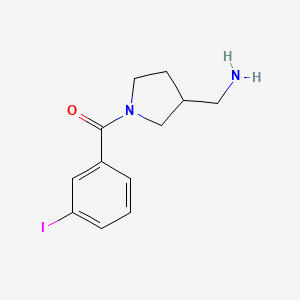


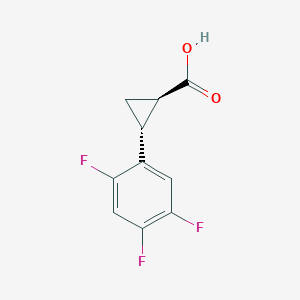
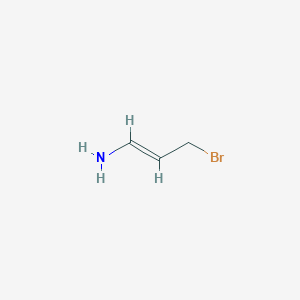
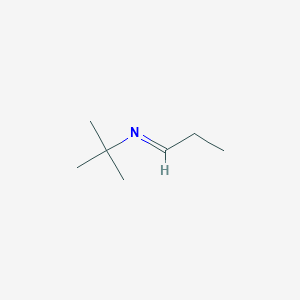
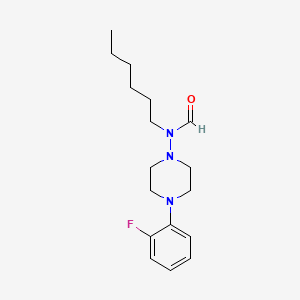
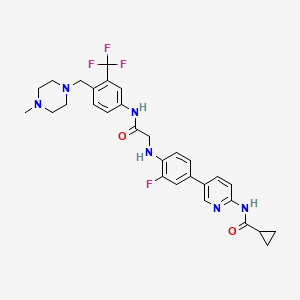
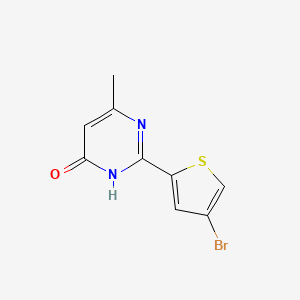
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
